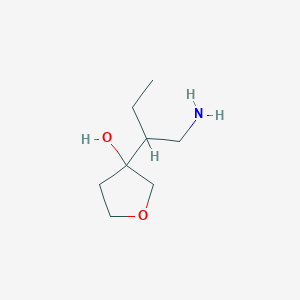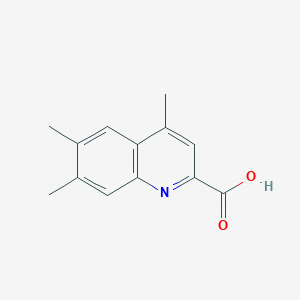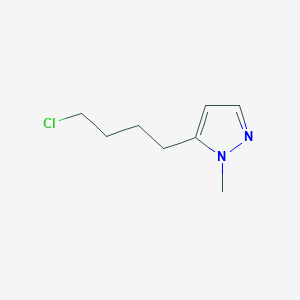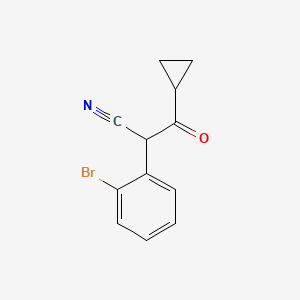
3-(1-Aminobutan-2-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-yl)oxolan-3-ol is an organic compound with the molecular formula C₈H₁₇NO₂. This compound features a unique structure that includes an oxolane ring and an aminobutanol side chain. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of 4-hydroxybutan-2-one to the desired product . This enzymatic process is advantageous due to its high enantioselectivity and mild reaction conditions.
Another method involves a multi-step synthetic protocol starting from 4-hydroxy-2-butanone. The initial formation of an oxime with hydroxylamine is followed by reduction using lithium aluminum hydride or Raney nickel . This method provides a high yield of the enantiomerically pure product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes due to their efficiency and cost-effectiveness. The use of biocatalysts in these processes ensures high purity and yield, making it suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo and alcohol derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
3-(1-Aminobutan-2-yl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use in antiviral drug synthesis, the compound acts as an intermediate that contributes to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include the inhibition of viral integrase enzymes, which are crucial for viral replication .
Comparison with Similar Compounds
Similar Compounds
3-Aminobutan-1-ol: This compound shares a similar aminobutanol structure but lacks the oxolane ring.
4-Hydroxybutan-2-one: A precursor in the synthesis of 3-(1-Aminobutan-2-yl)oxolan-3-ol, it has a simpler structure with a hydroxyl group and a ketone functional group.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an aminobutanol side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-7(5-9)8(10)3-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
QXUNIHGPAGEXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)


![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)

methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)




